Chromium(iii)fluoride tetrahydrate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

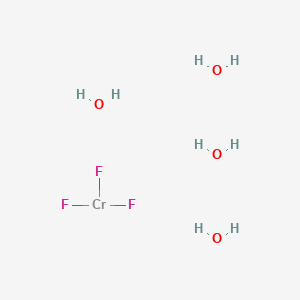

CrF3H8O4 |

|---|---|

分子量 |

181.05 g/mol |

IUPAC名 |

trifluorochromium;tetrahydrate |

InChI |

InChI=1S/Cr.3FH.4H2O/h;3*1H;4*1H2/q+3;;;;;;;/p-3 |

InChIキー |

NJSCURCAHMSDSL-UHFFFAOYSA-K |

正規SMILES |

O.O.O.O.F[Cr](F)F |

製品の起源 |

United States |

Foundational & Exploratory

Chromium(iii)fluoride tetrahydrate CAS number and properties

An In-Depth Technical Guide to Chromium(III) Fluoride (B91410) Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chromium(III) fluoride tetrahydrate, a versatile inorganic compound with significant applications in various fields of research and development. This document details its chemical and physical properties, safety information, synthesis protocols, and key applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Chromium(III) fluoride tetrahydrate is a hydrated inorganic compound with the chemical formula CrF₃·4H₂O.[1][2][3] It is commercially available and serves as a key precursor and catalyst in numerous chemical processes.[1] The compound is a dark green powder or crystalline solid.[1][4][5] While the anhydrous form of chromium(III) fluoride is insoluble in water, the hydrated forms are soluble.[6] It is important to note that some sources describe the tetrahydrate as slightly soluble or insoluble in water.[3][4][5]

Table 1: Chemical and Physical Properties of Chromium(III) Fluoride Tetrahydrate

| Property | Value | References |

| CAS Number | 123333-98-2 | [1][2][3][6][7] |

| Molecular Formula | CrF₃·4H₂O | [1][2][3] |

| Molecular Weight | 181.05 g/mol | [1][2][3][4][6] |

| Appearance | Dark green powder/crystals | [1][4][5] |

| Purity | ≥97% Metals basis (Cr: 27.7 - 29.7 %) | [1] |

| Solubility | Soluble/Slightly soluble in water | [1][4][6] |

| Storage Conditions | Room Temperature | [1] |

| EC Number | 232-137-9 | [2][3][7] |

| MDL Number | MFCD00150219 | [1][2][7] |

Safety and Handling

Chromium(III) fluoride tetrahydrate is a hazardous substance and requires careful handling in a laboratory setting. It is harmful if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and eye damage.[2][3][8][9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn when handling this chemical.[8] Work should be conducted in a well-ventilated area or a fume hood.[3]

Table 2: Hazard Identification and Safety Precautions

| Hazard Statement | Precautionary Statement | References |

| H302: Harmful if swallowed | P264: Wash thoroughly after handling. | [3] |

| H312: Harmful in contact with skin | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [8] |

| H314: Causes severe skin burns and eye damage | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |

| H332: Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [3] |

Experimental Protocols

Synthesis of Hydrated Chromium(III) Fluoride

A common method for the synthesis of hydrated chromium(III) fluoride involves the reaction of chromium(III) oxide with hydrofluoric acid.[6][10]

Objective: To synthesize hydrated Chromium(III) fluoride.

Materials:

-

Chromium(III) oxide (Cr₂O₃)

-

Aqueous hydrofluoric acid (HF, 40-48%)

-

Distilled water

-

Teflon or platinum beaker

-

Heating and stirring apparatus

Procedure:

-

In a well-ventilated fume hood, suspend chromium(III) oxide in water within the reaction vessel.

-

Carefully add a stoichiometric excess of aqueous hydrofluoric acid to the suspension.

-

Gently heat the mixture while continuously stirring. The chromium(III) oxide will gradually dissolve.

-

Once the reaction is complete, filter the solution to remove any unreacted starting material.

-

Concentrate the resulting green solution by heating to induce crystallization.

-

Allow the concentrated solution to cool slowly to room temperature, which will cause green crystals of hydrated Chromium(III) fluoride to precipitate.

-

Collect the crystals by filtration, wash them with a small amount of cold distilled water, and dry them under a vacuum.[10]

Safety Precautions: Hydrofluoric acid is extremely corrosive and toxic. All procedures must be performed in a fume hood with appropriate PPE, including acid-resistant gloves and full-face protection.[11]

Caption: Workflow for the synthesis of hydrated Chromium(III) fluoride.

Gas-Phase Fluorination using Chromium(III) Fluoride Hydrate (B1144303) as a Catalyst

Chromium(III) fluoride hydrate is an effective catalyst for the gas-phase fluorination of chlorocarbons, a key process in the production of hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs).[12]

Objective: To perform a gas-phase fluorination of a chlorinated hydrocarbon.

Materials:

-

Fixed-bed reactor

-

Chromium(III) fluoride hydrate (powder or pellets)

-

Inert gas (e.g., nitrogen)

-

Anhydrous hydrogen fluoride (HF) gas

-

Chlorinated hydrocarbon

Procedure:

-

Catalyst Preparation and Activation:

-

Pack a fixed-bed reactor with Chromium(III) fluoride hydrate.

-

Pre-treat the catalyst by heating it to the reaction temperature (e.g., 300-400°C) under a flow of nitrogen to remove adsorbed water.

-

Activate the catalyst by introducing a flow of anhydrous HF gas (often diluted with nitrogen) for 1-4 hours to ensure the catalyst surface is fully fluorinated.[12]

-

-

Fluorination Reaction:

-

Introduce the chlorinated hydrocarbon into the reactor along with the HF gas stream.

-

Maintain the reaction temperature and pressure to facilitate the fluorination process.

-

The products are collected and purified downstream.

-

Caption: Experimental workflow for catalytic gas-phase fluorination.

Applications in Research and Drug Development

Chromium(III) fluoride tetrahydrate has a range of applications in various scientific and industrial sectors.[1]

-

Catalysis: It serves as a robust catalyst in various chemical reactions, particularly in organic synthesis for fluorination reactions.[1][12]

-

Material Science: The compound is utilized in the development of advanced materials, including ceramics and coatings, due to its thermal and chemical stability.[1]

-

Electrochemistry: It plays a role in electrochemical applications such as in batteries and fuel cells.[1]

-

Analytical Chemistry: It is employed in analytical methods for the detection and quantification of chromium and fluoride ions.[1]

-

Pharmaceuticals: There is potential for its use in drug formulation and delivery systems to enhance bioavailability and therapeutic effectiveness.[1] It can also be used in fluorination reactions which are crucial for the synthesis of many modern pharmaceuticals.[11]

The potential role of Cr(III) in biological systems, such as its influence on the insulin (B600854) signaling pathway, is an area of ongoing research.

Caption: Potential influence of Cr(III) on the insulin signaling pathway.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 三氟化铬 四水合物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Chromium Fluoride Tetrahydrate n Anhydrous Manufacturers, SDS [mubychem.com]

- 4. Chromium(III) fluoride tetrahydrate | CrF3H8O4 | CID 11955393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chromium(III) fluoride tetrahydrate CAS#: 123333-98-2 [m.chemicalbook.com]

- 6. Chromium(III) fluoride - Wikipedia [en.wikipedia.org]

- 7. americanelements.com [americanelements.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. weizmann.ac.il [weizmann.ac.il]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Chromium(III) Fluoride Tetrahydrate (CrF₃·4H₂O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of chromium(III) fluoride (B91410) tetrahydrate (CrF₃·4H₂O), a compound of interest in catalysis, materials science, and potentially as a precursor in pharmaceutical manufacturing. This document details the primary reaction pathways, underlying mechanisms, and experimental protocols for its preparation.

Introduction

Chromium(III) fluoride exists in an anhydrous form and as several hydrates, with the number of water molecules significantly influencing its chemical and physical properties.[1] The tetrahydrate (CrF₃·4H₂O) is a green crystalline solid that, like other hydrated forms, features an octahedral chromium(III) center.[1][2] Understanding the synthesis of this specific hydrate (B1144303) is crucial for applications requiring precise control over the compound's hydration state.

Synthesis Reaction Pathways

Two primary aqueous-phase synthesis routes are commonly employed for the preparation of chromium(III) fluoride hydrates: the direct reaction of a chromium(III) source with hydrofluoric acid and wet-chemical precipitation. The formation of a specific hydrate, such as the tetrahydrate, is dependent on controlling the reaction conditions.[3]

Reaction of Chromium(III) Oxide with Hydrofluoric Acid

This method involves the dissolution of chromium(III) oxide in aqueous hydrofluoric acid. The general reaction can be represented as:

Cr₂O₃(s) + 6HF(aq) + 5H₂O(l) → 2CrF₃·4H₂O(s)

The degree of hydration in the final product is influenced by factors such as the concentration of the hydrofluoric acid, reaction temperature, and the rate of crystallization.[3]

Wet-Chemical Precipitation

This pathway involves the reaction of a soluble chromium(III) salt, such as chromium(III) nitrate (B79036) or chloride, with a fluoride salt like ammonium (B1175870) fluoride or potassium fluoride in an aqueous solution. The resulting chromium(III) fluoride hydrate precipitates out of the solution. The general ionic reaction is:

Cr³⁺(aq) + 3F⁻(aq) + 4H₂O(l) → CrF₃·4H₂O(s)

Reaction Mechanism

The formation of CrF₃·4H₂O in an aqueous solution is a multi-step process involving ligand exchange and crystallization.

-

Formation of the Hexaaquachromium(III) Ion: In an aqueous solution, the chromium(III) ion exists as the stable hexaaquachromium(III) complex, [Cr(H₂O)₆]³⁺.[4][5] This complex imparts a characteristic violet-blue-grey color to the solution.[5]

-

Ligand Exchange: Upon the introduction of fluoride ions, a stepwise substitution of the coordinated water molecules by fluoride ions occurs. This process is a series of equilibrium reactions:

[Cr(H₂O)₆]³⁺ + F⁻ ⇌ [Cr(H₂O)₅F]²⁺ + H₂O [Cr(H₂O)₅F]²⁺ + F⁻ ⇌ [Cr(H₂O)₄F₂]⁺ + H₂O [Cr(H₂O)₄F₂]⁺ + F⁻ ⇌ [Cr(H₂O)₃F₃] + H₂O

The formation of these mixed aqua-fluoro chromium(III) complexes often results in a color change of the solution to green.[4]

-

Hydrolysis Considerations: The hexaaquachromium(III) ion is acidic and can undergo hydrolysis, especially at neutral or near-neutral pH, to form insoluble chromium(III) hydroxide.[4] To prevent this, the synthesis is typically carried out in an acidic medium (pH 3.0-4.0), which stabilizes the [Cr(H₂O)₆]³⁺ ion.[4]

-

Crystallization: As the concentration of the neutral [Cr(H₂O)₃F₃] complex increases and the solution becomes supersaturated, crystallization occurs. The incorporation of an additional water molecule as water of crystallization results in the formation of CrF₃·4H₂O. The structure of the tetrahydrate likely consists of a neutral [CrF₃(H₂O)₃] complex with one molecule of lattice water.[1]

The overall formation pathway can be visualized as follows:

Figure 1: Proposed reaction pathway for the formation of CrF₃·4H₂O.

Quantitative Data

The following table summarizes key quantitative data for the synthesis and properties of chromium(III) fluoride hydrates.

| Property | Anhydrous (CrF₃) | Trihydrate (CrF₃·3H₂O) | Tetrahydrate (CrF₃·4H₂O) |

| Molar Mass ( g/mol ) | 108.99[2] | 163.04[1] | 181.05[1][2] |

| Appearance | Green crystalline solid[2] | Green crystalline solid[1] | Green crystalline solid[1] |

| Density (g/cm³) | 3.8[2] | 2.2[2] | ~2.1[1] |

| Melting Point (°C) | >1000 (sublimes)[1] | Decomposes[1] | ~87 (decomposes)[1] |

| Solubility in Water | Insoluble[1] | Sparingly soluble[1] | Soluble[1] |

| CAS Number | 7788-97-8[2] | 16671-27-5[2] | 123333-98-2[2] |

Experimental Protocols

Detailed experimental protocols for the specific synthesis of CrF₃·4H₂O are not widely published. However, the following are generalized procedures for the synthesis of hydrated chromium(III) fluoride, which can be adapted to target the tetrahydrate by careful control of reaction conditions.

Synthesis from Chromium(III) Oxide and Hydrofluoric Acid

Objective: To synthesize hydrated chromium(III) fluoride.

Materials:

-

Chromium(III) oxide (Cr₂O₃)

-

Aqueous hydrofluoric acid (HF, 40-48%)

-

Distilled water

-

Teflon or platinum beaker

-

Heating and stirring apparatus

Procedure:

-

In a well-ventilated fume hood, carefully add a stoichiometric excess of aqueous hydrofluoric acid to a suspension of chromium(III) oxide in water in the reaction vessel.[6]

-

Gently heat the mixture with continuous stirring. The chromium(III) oxide will gradually dissolve in the hot acid.[6]

-

Once the Cr₂O₃ has completely reacted, filter the solution to remove any unreacted starting material.[6]

-

Concentrate the resulting green solution by heating to encourage crystallization.[6]

-

Allow the concentrated solution to cool slowly to room temperature. Green crystals of hydrated chromium(III) fluoride will precipitate.[6]

-

Collect the crystals by filtration, wash with a small amount of cold distilled water, and then dry under vacuum.[6]

To specifically obtain CrF₃·4H₂O, careful control of the HF concentration and the crystallization temperature is necessary.[3]

Wet-Chemical Precipitation Method

Objective: To synthesize hydrated chromium(III) fluoride by precipitation.

Materials:

-

Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

-

Ammonium fluoride (NH₄F)

-

Deionized water

-

Standard laboratory glassware

Procedure:

-

Prepare a 0.5 M aqueous solution of chromium(III) nitrate nonahydrate.

-

Prepare a 1.5 M aqueous solution of ammonium fluoride.

-

Slowly add the ammonium fluoride solution to the chromium(III) nitrate solution under constant stirring at room temperature.

-

A green precipitate of chromium(III) fluoride hydrate will form immediately.

-

Continue stirring the mixture for 2 hours to ensure complete reaction.

-

Separate the precipitate by centrifugation or filtration.

-

Wash the precipitate several times with deionized water to remove any unreacted salts.

-

Dry the final product in a vacuum oven at 60°C for 12 hours.

The following diagram illustrates the general workflow for these synthesis methods.

Figure 2: Experimental workflows for the synthesis of hydrated chromium(III) fluoride.

Characterization

To confirm the synthesis of CrF₃·4H₂O and determine its purity, a combination of analytical techniques is employed.

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These thermal analysis techniques are crucial for determining the number of water molecules in the hydrate. TGA measures the mass loss as the sample is heated, with distinct steps corresponding to the loss of water molecules.[1][7]

-

X-ray Diffraction (XRD): XRD is used to identify the crystalline phase of the product and can be compared to known patterns for CrF₃·4H₂O to confirm its structure.[1][8]

-

Karl Fischer Titration: This method provides a precise quantitative measurement of the water content in the final product.[8]

Conclusion

The synthesis of chromium(III) fluoride tetrahydrate can be achieved through established methods for preparing hydrated chromium(III) fluorides, namely the reaction of chromium(III) oxide with hydrofluoric acid and wet-chemical precipitation. The key to obtaining the specific tetrahydrate lies in the careful control of reaction parameters such as temperature, reactant concentrations, and crystallization conditions. The reaction mechanism proceeds through the formation of the hexaaquachromium(III) ion, followed by ligand exchange with fluoride ions and subsequent crystallization. Comprehensive characterization using thermal analysis and X-ray diffraction is essential to confirm the identity and purity of the final product. Further research to delineate the precise conditions for selectively synthesizing CrF₃·4H₂O would be beneficial for its targeted applications.

References

Physical and chemical properties of chromic fluoride tetrahydrate

An In-depth Technical Guide to Chromic Fluoride (B91410) Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, characterization, and applications of chromic fluoride tetrahydrate (CrF₃·4H₂O). The information is intended to support research, development, and quality control activities involving this compound.

Physical and Chemical Properties

Chromic fluoride tetrahydrate is an inorganic compound that typically appears as a green crystalline solid or powder.[1][2] It is one of several hydrated forms of chromium(III) fluoride.[3] The compound is stable under normal storage conditions but is hygroscopic and should be protected from moisture.[4][5]

Quantitative Physical Properties

The following table summarizes the key physical properties of chromic fluoride tetrahydrate and its related forms.

| Property | Value | Notes |

| Molecular Formula | CrF₃·4H₂O | [4][6] |

| Molecular Weight | 181.05 g/mol | [1][3][4] |

| Appearance | Green crystals or powder | [1][2][4] |

| Melting Point | Loses water at 100°C; anhydrous form sublimes at 1100-1200°C | [3][4][7] |

| Density | Data not available for tetrahydrate. (Anhydrous: 3.8 g/cm³; Trihydrate: 2.2 g/cm³) | [3][7] |

| Solubility | Slightly soluble to insoluble in water.[1][4][5] Soluble in HCl.[7][8] | Forms a violet solution in HCl.[8] |

| pH | 2.5 to 3.0 (for a slurry) | [4] |

Chemical Properties

Chromic fluoride tetrahydrate is a stable compound but exhibits reactivity under certain conditions.[4]

-

Thermal Decomposition : Upon heating, the compound loses its water of hydration.[4] At temperatures between 100°C and 300°C, it is expected to form lower hydrates and eventually the anhydrous salt.[9] At very high temperatures (1100-1200°C), the anhydrous form sublimes.[3][10] In the presence of moisture at high temperatures, it can decompose to form chromium oxides and release toxic hydrogen fluoride (HF) gas.[8][9]

-

Incompatibilities : It is incompatible with strong oxidizing and reducing agents, as well as acids.[4][11] Contact with acids can liberate toxic gas.[11][12]

-

Hygroscopicity : The compound is sensitive to moisture and should be stored in a dry environment.[5][8]

Synthesis and Experimental Protocols

The synthesis of chromic fluoride hydrate (B1144303) can be achieved through several methods, with the choice of method influencing the final product's purity, crystallinity, and morphology.[13]

Synthesis Workflow

The following diagram illustrates two common synthesis routes: wet-chemical precipitation and hydrothermal synthesis.

Caption: Comparative workflows for synthesizing chromic fluoride hydrate.[13]

Experimental Protocol: Wet-Chemical Precipitation[13]

This method is rapid and can be performed at room temperature with standard laboratory equipment.

-

Reactant Preparation : Prepare a 0.5 M aqueous solution of chromium(III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O) and a 1.5 M aqueous solution of ammonium (B1175870) fluoride (NH₄F).

-

Precipitation : Slowly add the ammonium fluoride solution to the chromium(III) nitrate solution under constant stirring. A green precipitate of chromic fluoride hydrate will form immediately.

-

Reaction Completion : Continue stirring the mixture for approximately 2 hours to ensure the reaction is complete.

-

Isolation and Purification : Collect the precipitate by filtration. Wash the product sequentially with deionized water and ethanol (B145695) to remove unreacted reagents and by-products.

-

Drying : Dry the final product in an oven at 60°C for several hours.

Characterization and Quality Control

Ensuring the purity and identity of chromic fluoride tetrahydrate is critical for its application. A combination of analytical techniques is employed for comprehensive characterization.[14]

Characterization Workflow

The diagram below outlines a typical workflow for the analytical characterization of chromic fluoride hydrate.

Caption: Workflow for the comprehensive characterization of CrF₃ hydrate.[14]

Experimental Protocol: Thermogravimetric Analysis (TGA)[9][14]

TGA is used to determine the water content and thermal stability of the hydrate.

-

Instrument Setup : Use a calibrated thermogravimetric analyzer with a platinum or alumina (B75360) sample pan.

-

Sample Preparation : Accurately weigh 5-10 mg of the chromic fluoride tetrahydrate sample into the TGA pan.

-

Analysis : Heat the sample from ambient temperature to 600°C at a constant rate (e.g., 10°C/min) under a continuous flow of an inert gas like nitrogen.

-

Data Interpretation : The resulting TGA curve will show distinct mass loss steps. The initial loss typically corresponds to surface water, while subsequent steps in the 100-300°C range represent the loss of coordinated water molecules. The percentage mass loss at each step helps identify the specific hydrate form.

Applications in Research and Drug Development

Chromic fluoride tetrahydrate is a versatile compound with applications in catalysis, material science, and potentially as an intermediate in pharmaceutical synthesis.[6][15]

Logical Relationship of Properties to Applications

The inherent properties of chromic fluoride tetrahydrate make it suitable for various technical applications.

Caption: Relationship between properties and applications of CrF₃·4H₂O.

Role in Drug Development

The primary relevance of chromic fluoride hydrate in drug development lies in its use as a catalyst for fluorination reactions.[15][16] Fluorine is a key element in many modern pharmaceuticals, and its introduction into organic molecules can significantly enhance properties like metabolic stability and binding affinity.

-

Catalyst for Fluorinated APIs : Chromic fluoride hydrate can catalyze the gas-phase fluorination of chlorinated hydrocarbons, a process used to produce hydrofluorocarbons (HFCs).[16] This chemistry is analogous to processes that could be used in the synthesis of fluorinated active pharmaceutical ingredients (APIs).[15]

Safety and Handling

Chromic fluoride tetrahydrate is a hazardous substance and must be handled with appropriate safety precautions.

Summary of Hazards

| Hazard Type | Description |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[4][12] |

| Corrosivity | Causes severe skin burns and eye damage.[4][12][17] Corrosive to the respiratory tract.[2] |

| Reactivity | Contact with acids liberates toxic gas.[11] |

Handling and Personal Protective Equipment (PPE)[17][18]

-

Ventilation : Handle only in a well-ventilated area, preferably in a chemical fume hood.[17]

-

Eye Protection : Wear chemical safety goggles and a face shield.[17][18]

-

Skin Protection : Use chemical-resistant gloves (inspect before use) and protective clothing.[17][18]

-

Respiratory Protection : If dust is generated, use a NIOSH-approved respirator with a dust cartridge.[4]

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4][18]

Storage[4][11]

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed to prevent moisture absorption.

-

Store away from incompatible materials such as acids and strong oxidizing agents.

References

- 1. Chromium(III) fluoride tetrahydrate | CrF3H8O4 | CID 11955393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chromium(III) fluoride tetrahydrate - Hazardous Agents | Haz-Map [haz-map.com]

- 3. Chromium(III) fluoride - Wikipedia [en.wikipedia.org]

- 4. Chromium Fluoride Tetrahydrate n Anhydrous Manufacturers, SDS [mubychem.com]

- 5. Chromium(III) fluoride tetrahydrate CAS#: 123333-98-2 [m.chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. buy Chromium(III) Fluoride Hydrate Crystalline manufacturers - FUNCMATER [funcmater.com]

- 8. Chromium(III) fluoride | 7788-97-8 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. heegermaterials.com [heegermaterials.com]

- 11. fishersci.com [fishersci.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the Solubility of Chromium(III) Fluoride Tetrahydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available knowledge on the solubility of chromium(III) fluoride (B91410) tetrahydrate (CrF₃·4H₂O) in organic solvents. Due to a notable scarcity of direct quantitative data in publicly accessible literature, this document synthesizes qualitative information, general principles of inorganic salt solubility, and detailed experimental protocols for determining these parameters.

Executive Summary

Chromium(III) fluoride and its hydrates are compounds with applications ranging from catalysis to materials science.[1][2] While the aqueous solubility of its various hydrated forms is documented, there is a significant lack of specific data regarding the solubility of chromium(III) fluoride tetrahydrate in organic solvents. The available information strongly suggests that, in line with other simple inorganic fluorides, its solubility in non-aqueous media is expected to be very low.[3][4][5][6] This guide will delve into the factors governing this low solubility, provide a framework for its experimental determination, and present the limited existing data.

Understanding the Solubility of Chromium(III) Fluoride and its Hydrates

Chromium(III) fluoride exists in an anhydrous form (CrF₃) and several hydrated forms, including the trihydrate (CrF₃·3H₂O), tetrahydrate (CrF₃·4H₂O), and hexahydrate ([Cr(H₂O)₆]F₃).[6][7] The degree of hydration plays a critical role in the compound's solubility profile. Over time, exposure to air or elevated temperatures can lead to a loss of coordinated water molecules, a process known as "aging," which generally decreases solubility in water.[8]

The color of the compound can be an indicator of its hydration state, with the violet form typically being the hexahydrate and the green forms being less hydrated.[8]

Qualitative and Limited Quantitative Solubility Data

| Compound Form | Solvent | Solubility | Reference |

| Anhydrous Chromium(III) Fluoride | Water | Insoluble | [5][9] |

| Anhydrous Chromium(III) Fluoride | Ethanol | Insoluble | [5] |

| Anhydrous Chromium(III) Fluoride | Common Solvents | Insoluble | [6][7] |

| Chromium(III) Fluoride Trihydrate | Water | Sparingly soluble | [5][6] |

| Chromium(III) Fluoride Hydrates | Water | Soluble (specifically the hexahydrate) | [6][7] |

| Chromium(III) Fluoride (unspecified) | Hydrochloric Acid | Soluble (forms a violet solution) | [5][9] |

It is a general principle that ionic compounds, particularly those with doubly or triply charged ions like Cr³⁺, tend to have low solubility in organic solvents.[3][4] The dissolution of fluoride salts in organic media is challenging, and often requires the use of bulky cations or complexing agents like crown ethers to enhance solubility.[3][4][10]

Experimental Protocol for Determining Solubility

For researchers needing to quantify the solubility of chromium(III) fluoride tetrahydrate in specific organic solvents, the following experimental protocol, based on the isothermal equilibrium method, is recommended.

Objective: To determine the saturation solubility of chromium(III) fluoride tetrahydrate in a given organic solvent at a specific temperature.

Materials:

-

Chromium(III) fluoride tetrahydrate (analytical grade)

-

Selected organic solvent(s) (high purity, anhydrous)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically resistant, e.g., PTFE)

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for chromium analysis.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of chromium(III) fluoride tetrahydrate to a known volume of the organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette or syringe. To avoid drawing in solid particles, the sample should be immediately filtered through a chemically resistant syringe filter.

-

Accurately dilute the filtered aliquot with a suitable solvent (e.g., dilute nitric acid) to a concentration within the calibrated range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of chromium in the same solvent matrix as the diluted samples.

-

Analyze the prepared samples and standards using ICP-OES or AAS to determine the concentration of chromium.

-

-

Calculation of Solubility:

-

From the measured concentration of chromium in the diluted sample, calculate the concentration in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mol/L, or mg/kg of solvent.

-

Visualizations

The following diagrams illustrate the workflow for solubility determination and the factors influencing the solubility of chromium(III) fluoride tetrahydrate.

Caption: A flowchart of the experimental protocol for determining solubility.

Caption: Key factors that influence the solubility of the target compound.

Conclusion for Drug Development Professionals

For applications in drug development that may require a soluble form of chromium(III) and fluoride in an organic medium, the direct dissolution of chromium(III) fluoride tetrahydrate is likely to be challenging. The reactivity of the fluoride ion in certain organic solvents, such as its basicity in acetonitrile, should also be considered as it may lead to degradation of the solvent or other components in a formulation.[11] Alternative strategies, such as the use of chromium(III) salts with more organo-soluble counter-ions or the in-situ formation of soluble chromium-fluoride complexes, may be more viable approaches. Further empirical studies, following the protocol outlined above, are essential to determine the feasibility of using this specific compound in any organic solvent-based system.

References

- 1. americanelements.com [americanelements.com]

- 2. Chromic fluoride | CrF3 | CID 522687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. echemi.com [echemi.com]

- 5. Chromium(III) fluoride CAS#: 7788-97-8 [m.chemicalbook.com]

- 6. Chromium(III) fluoride - Wikipedia [en.wikipedia.org]

- 7. Chemistry:Chromium(III) fluoride - HandWiki [handwiki.org]

- 8. benchchem.com [benchchem.com]

- 9. chembk.com [chembk.com]

- 10. The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

Thermal Decomposition of Chromium(III) Fluoride Tetrahydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of chromium(III) fluoride (B91410) tetrahydrate (CrF₃·4H₂O). The information presented herein is synthesized from established principles of inorganic chemistry and thermal analysis of analogous hydrated metal fluorides. While specific experimental data for the tetrahydrate is limited in publicly available literature, this document offers a robust theoretical framework, detailed experimental protocols, and a clear visualization of the decomposition pathway to support research and development activities.

Introduction

Chromium(III) fluoride and its hydrates are inorganic compounds with applications in various fields, including as a mordant in textiles, a corrosion inhibitor, and a catalyst in fluorination reactions.[1] The thermal stability and decomposition products of these hydrates are critical parameters for their application and handling, particularly in processes involving elevated temperatures. This guide focuses on the tetrahydrate form, CrF₃·4H₂O, outlining its expected behavior upon heating.

The thermal decomposition of CrF₃·4H₂O is a multi-stage process. Initially, the compound loses its water of hydration in a stepwise manner to form lower hydrates and eventually the anhydrous chromium(III) fluoride (CrF₃). At significantly higher temperatures, the anhydrous salt may undergo hydrolysis in the presence of water vapor or oxidation in an oxidizing atmosphere, leading to the formation of chromium oxides and the evolution of hydrogen fluoride (HF) gas.[2]

Quantitative Data on Thermal Decomposition

Due to the scarcity of specific experimental data for CrF₃·4H₂O, the following table presents a theoretical decomposition pathway based on the principles of thermogravimetric analysis (TGA). The mass loss percentages are calculated based on the molar mass of CrF₃·4H₂O. This data is illustrative and should be confirmed experimentally.

| Temperature Range (°C) | Decomposition Step | Product(s) | Theoretical Mass Loss (%) | Cumulative Mass Loss (%) |

| 100 - 180 | Dehydration | CrF₃·2H₂O + 2H₂O | 19.89 | 19.89 |

| 180 - 300 | Dehydration | CrF₃ + 2H₂O | 19.89 | 39.78 |

| > 400 (in air/moisture) | Hydrolysis/Oxidation | Cr₂O₃ + HF | Variable | Variable |

| 1100 - 1200 | Sublimation | CrF₃ (gaseous) | 100 (of anhydrous CrF₃) | - |

Thermal Decomposition Pathway

The logical progression of the thermal decomposition of CrF₃·4H₂O can be visualized as a series of sequential steps. The following diagram, generated using the DOT language, illustrates this pathway.

Caption: Thermal decomposition pathway of CrF₃·4H₂O.

Experimental Protocols

To experimentally determine the thermal decomposition profile of CrF₃·4H₂O, the following methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To measure the mass loss of CrF₃·4H₂O as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

-

Accurately weigh 5-10 mg of the CrF₃·4H₂O sample.

-

Place the sample into an inert crucible (e.g., alumina (B75360) or platinum).

Atmosphere:

-

Purge the furnace with a controlled atmosphere, such as dry nitrogen or synthetic air, at a constant flow rate (e.g., 50 mL/min) to ensure a stable and reproducible environment.[2]

Heating Program:

-

Equilibrate the sample at room temperature.

-

Heat the sample from room temperature to a final temperature of 1000°C at a constant heating rate of 10°C/min.[2]

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve will show distinct steps corresponding to the loss of water molecules and subsequent decomposition.

-

The derivative of the TGA curve (DTG) can be used to identify the temperatures at which the rate of mass loss is at its maximum.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of CrF₃·4H₂O.

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

-

Accurately weigh 2-5 mg of the CrF₃·4H₂O sample.

-

Place the sample into an aluminum or platinum crucible and hermetically seal it.

Heating Program:

-

Follow the same heating program as described for the TGA analysis to allow for direct comparison of the thermal events.

Data Analysis:

-

The DSC curve will show endothermic peaks corresponding to dehydration and melting events, and exothermic peaks for crystallization or oxidative decomposition.

-

The enthalpy changes associated with these transitions can be calculated from the peak areas.

Evolved Gas Analysis (EGA)

To identify the gaseous products evolved during decomposition, hyphenated techniques such as TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR) are recommended. This is particularly important for confirming the release of water vapor and hydrogen fluoride. The detection of HF is a critical safety consideration, as it is a highly corrosive and toxic gas.[2] All experiments involving the heating of CrF₃·4H₂O should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.[2]

Analysis of Solid Residues

The solid intermediates and the final product of the thermal decomposition should be analyzed to confirm their chemical identity and crystalline structure. X-ray Diffraction (XRD) is the primary technique for phase identification of the crystalline residues at different decomposition stages.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of CrF₃·4H₂O.

Caption: Experimental workflow for CrF₃·4H₂O thermal analysis.

Conclusion

This technical guide provides a detailed overview of the expected thermal decomposition products and pathway of chromium(III) fluoride tetrahydrate. While based on theoretical calculations and analogies to similar compounds, the presented data and protocols offer a solid foundation for researchers, scientists, and drug development professionals. Experimental verification using the described methodologies is crucial for obtaining precise data for specific applications. The provided diagrams and structured information aim to facilitate a comprehensive understanding of the thermal behavior of this compound.

References

An In-depth Technical Guide to the Coordination Chemistry of Chromium(III) in Fluoride Hydrates

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the coordination chemistry of chromium(III) in its various fluoride (B91410) hydrate (B1144303) forms. It covers the synthesis, structural characterization, and spectroscopic properties of these compounds. This document summarizes key quantitative data, outlines detailed experimental protocols for synthesis and analysis, and provides visualizations of experimental workflows to support research and development activities.

Introduction: The Versatile Coordination of Cr(III)

Chromium(III) fluoride is an inorganic compound that exists in an anhydrous state (CrF₃) and as several hydrates (CrF₃·nH₂O).[1] The degree of hydration significantly influences the compound's crystal structure, coordination environment, and physicochemical properties, such as color and solubility.[2] In all its forms, the chromium(III) ion maintains a +3 oxidation state and an octahedral coordination geometry.[3][4] The ligands occupying the six coordination sites are either fluoride ions (F⁻) or water molecules (H₂O).[3][4]

The interchange between fluoride and water ligands in the inner coordination sphere gives rise to a rich variety of structures and properties. For instance, lower hydrates are typically green, suggesting the presence of fluoride ions directly coordinated to the chromium center, forming neutral complexes like fac-[CrF₃(H₂O)₃].[2][3] In contrast, higher hydrates are often violet, which is the characteristic color of the hexaquachromium(III) cation, [Cr(H₂O)₆]³⁺, indicating that water molecules fully occupy the coordination sphere while fluoride ions act as counter-ions in the crystal lattice.[2][4] Understanding these structural nuances is critical for applications in catalysis, materials science, and as precursors in chemical synthesis.[1]

Quantitative Data Summary

Table 1: Physicochemical Properties of Chromium(III) Fluoride and Its Hydrates

| Property | Anhydrous (CrF₃) | Trihydrate (CrF₃·3H₂O) | Tetrahydrate (CrF₃·4H₂O) | Hexahydrate ([Cr(H₂O)₆]F₃) | Nonahydrate ([Cr(H₂O)₆]F₃·3H₂O) |

| Molar Mass ( g/mol ) | 108.99[3] | 163.04[3] | 181.05[3] | 217.08[2] | 271.12[2] |

| Appearance | Green crystalline solid[3] | Green crystalline solid[3] | Green powder[5] | Violet solid[2][6] | Green solid[6] |

| Density (g/cm³) | 3.8[6] | 2.2[6] | ~2.1[3] | - | - |

| Solubility in Water | Insoluble[3] | Sparingly soluble[3] | Soluble[3] | Soluble[6] | Soluble[6] |

| CAS Number | 7788-97-8[6] | 16671-27-5[6] | 123333-98-2[6] | - | - |

Table 2: Crystallographic Data for Hydrated Chromium(III) Fluoride

| Parameter | Trihydrate (CrF₃·3H₂O) | Pentahydrate (CrF₃·5H₂O) |

| Formula | CrF₃·3H₂O | CrF₃·5H₂O |

| Crystal System | Rhombohedral[5] | Orthorhombic[3] |

| Space Group | R-3m[5] | Data not available in snippets |

| a (Å) | 5.668(4)[5] | Data not available in snippets |

| b (Å) | 5.668(4)[5] | Data not available in snippets |

| c (Å) | 5.668(4)[5] | Data not available in snippets |

| α (°) | 112.5(1)[5] | Data not available in snippets |

| β (°) | 112.5(1)[5] | Data not available in snippets |

| γ (°) | 112.5(1)[5] | Data not available in snippets |

| Z | 1[5] | Data not available in snippets |

Note: Detailed single-crystal X-ray diffraction data for many hydrates are not commonly reported. The full crystal structures for the trihydrate and pentahydrate have been determined and are available in specialized literature.[5]

Table 3: UV-Visible Spectroscopic Data

The UV-Vis spectrum is highly dependent on the specific ligands in the Cr(III) coordination sphere.

| Complex Ion | Description | Absorption Maxima (λ_max) |

| [Cr(H₂O)₆]³⁺ (Hexaaqua) | Characteristic of violet hydrates (e.g., hexahydrate) where water is the sole ligand. The spectrum arises from d-d electronic transitions (specifically ⁴A₂g → ⁴T₂g and ⁴A₂g → ⁴T₁g) in an octahedral field.[4] | ~400 nm, ~580 nm[4] |

| [CrFₓ(H₂O)₆₋ₓ]⁽³⁻ˣ⁾⁺ (Aqua-Fluoro) | Characteristic of green hydrates (e.g., trihydrate) where both fluoride and water are ligands. The replacement of H₂O with F⁻ alters the ligand field strength, causing a shift in the absorption bands compared to the hexaaqua ion.[7] Specific maxima are not widely reported and depend on the exact stoichiometry. | Varies |

Table 4: Representative Infrared (IR) Spectroscopy Vibrational Modes

While specific, assigned IR spectra for each hydrate are scarce, the following vibrational modes are expected based on the analysis of similar hydrated metal fluorides.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity | Notes |

| O-H Stretching (Coordinated H₂O) | 3200 - 3500 | Broad, Strong | The broadness is due to hydrogen bonding between coordinated water molecules, fluoride anions, and other water molecules in the crystal lattice.[8] |

| H-O-H Bending (Coordinated H₂O) | 1600 - 1650 | Medium | A characteristic scissoring vibration of coordinated water molecules.[8] |

| Cr-F Stretching | 400 - 600 | Strong | The exact position depends on the coordination environment (e.g., terminal vs. bridging fluorides) and the overall structure.[8] |

| Cr-O Stretching (Aquo Ligand) | 450 - 650 | Weak-Medium | These vibrations confirm the direct coordination of water molecules to the chromium(III) ion.[8] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of chromium(III) fluoride hydrates.

Synthesis of Hydrated Chromium(III) Fluoride

This protocol describes a common method for synthesizing hydrated chromium(III) fluoride from chromium(III) oxide and hydrofluoric acid.[2]

-

Safety Precautions: All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat, is mandatory due to the high toxicity and corrosivity (B1173158) of hydrofluoric acid (HF).

-

Reaction Setup: Add a stoichiometric amount of chromium(III) oxide (Cr₂O₃) to a suitable reaction vessel (e.g., Teflon beaker).

-

Reaction: Carefully and slowly add aqueous hydrofluoric acid (e.g., 48% solution) to the Cr₂O₃ while stirring continuously with a magnetic stirrer.

-

Dissolution: Gently heat the mixture (e.g., to 60-80 °C) to facilitate the dissolution of the oxide. The reaction is complete when the solid has fully dissolved, resulting in a green solution.[2]

-

Crystallization: Remove the solution from heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization. The specific hydrate obtained depends on factors like HF concentration and crystallization temperature.[2]

-

Isolation: Collect the precipitated crystals by filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold deionized water, followed by a solvent like ethanol (B145695) to facilitate drying.

-

Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 50-60 °C) for several hours.

Characterization by Single-Crystal X-ray Diffraction (XRD)

This protocol outlines the general steps for determining the crystal structure of a synthesized hydrate.

-

Crystal Selection: Under a microscope, select a suitable single crystal (well-formed, no visible cracks or defects) and mount it on a goniometer head using an appropriate adhesive or oil.

-

Data Collection: Mount the goniometer head on the diffractometer. Center the crystal in the X-ray beam. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to find the initial positions of the atoms.

-

Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data to achieve the best possible fit, yielding precise bond lengths, bond angles, and the final crystal structure.

Characterization by Infrared (IR) Spectroscopy

This protocol describes the analysis of the solid material to identify key vibrational modes.

-

Sample Preparation (KBr Pellet Method): Dry spectroscopy-grade potassium bromide (KBr) in an oven. Grind a small amount of the synthesized chromium(III) fluoride hydrate sample (1-2 mg) with ~200 mg of the dried KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the mid-IR range (4000-400 cm⁻¹), with a resolution of 4 cm⁻¹.[5]

-

Analysis: A background spectrum of an empty KBr pellet should be recorded and subtracted from the sample spectrum. Analyze the resulting spectrum to identify characteristic peaks for O-H, H-O-H, and Cr-F vibrations.

Characterization by UV-Visible (UV-Vis) Spectroscopy

This protocol is used to study the electronic transitions of the Cr(III) ion.

-

Sample Preparation: Prepare a solution of the chromium(III) fluoride hydrate in deionized water of a known concentration. For sparingly soluble hydrates, a suitable non-absorbing solvent may be required, or a diffuse reflectance spectrum can be taken of the solid.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the prepared sample solution and a reference cuvette with the pure solvent (e.g., deionized water).

-

Data Acquisition: Place the cuvettes in the spectrophotometer and scan across a wavelength range (e.g., 300-800 nm) to record the absorption spectrum.

-

Analysis: Identify the wavelengths of maximum absorbance (λ_max) and correlate them with the expected d-d electronic transitions for the specific chromium(III) complex present in the solution.

Visualized Workflows

The following diagrams, created using the DOT language, illustrate key logical and experimental workflows in the study of chromium(III) fluoride hydrates.

Caption: Logical workflow for the synthesis of chromium(III) fluoride hydrates.

Caption: Experimental workflow for the characterization of Cr(III) fluoride hydrates.

References

- 1. lacc-terryb.com [lacc-terryb.com]

- 2. Chromic fluoride | CrF3 | CID 522687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chromium fluoride | CrF3 | CID 10154021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uv visible absorption spectra of chromium compounds complex ions spectra of chromate(VI) dichromate(VI) hexaaquachromium(III) ion Cr3+(aq) hexaamminechromium(III) ion colour hexaaquachromium(II) ion Co2+(aq) peak wavelengths in spectra diagramsDoc Brown's chemistry revision notes [docbrown.info]

- 5. chalcogen.ro [chalcogen.ro]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isomers and Structural Forms of Hydrated Chromium(III) Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known isomers and structural forms of hydrated chromium(III) fluoride (B91410) (CrF₃·nH₂O). It details their synthesis, structural characterization, and physicochemical properties, with a focus on quantitative data and detailed experimental protocols. This document is intended to serve as a valuable resource for professionals in chemistry, materials science, and drug development.

Introduction: Hydrate (B1144303) and Coordination Isomerism

Chromium(III) fluoride, an inorganic compound with the formula CrF₃, exists in an anhydrous state and as several hydrates. The degree of hydration significantly influences the compound's crystal structure, color, and solubility.[1] The central chromium(III) ion typically adopts an octahedral coordination geometry, with ligands being either fluoride ions (F⁻) or water molecules (H₂O).[2]

The various hydrated forms of chromium(III) fluoride are excellent examples of hydrate isomerism , a type of constitutional isomerism where water molecules exchange between the coordination sphere of the central metal ion and the crystal lattice.[2] This exchange results in distinct chemical species with different properties. For instance, the violet-colored hydrates have water molecules exclusively in the inner coordination sphere, forming the hexaquachromium(III) cation, [Cr(H₂O)₆]³⁺, while the green-colored hydrates have one or more fluoride ions coordinated directly to the chromium center.[3][4]

In addition to hydrate isomerism, the octahedral complexes can exhibit geometric isomerism (cis/trans or facial/meridional) depending on the number and arrangement of the fluoride and water ligands in the coordination sphere. The most commonly cited geometric isomer for the trihydrate is the facial (fac) isomer, fac-[CrF₃(H₂O)₃].[2]

Known Hydrates and Their Structural Forms

Several hydrates of chromium(III) fluoride have been identified, with the most well-characterized being the trihydrate, pentahydrate, hexahydrate, and nonahydrate.[4]

-

Violet Hydrates: These contain the [Cr(H₂O)₆]³⁺ complex cation.

-

Hexahydrate, [Cr(H₂O)₆]F₃ : A violet solid.[4]

-

Nonahydrate, [Cr(H₂O)₆]F₃·3H₂O : A green solid where the color is attributed to the overall crystal lattice effects, though the inner coordination sphere is the violet hexa-aqua ion.[3] Three additional water molecules are present in the crystal lattice.[2]

-

-

Green Hydrates: These are coordination isomers where fluoride ions have displaced water molecules from the inner coordination sphere.

-

Trihydrate, CrF₃·3H₂O : Exists as the neutral complex fac-[CrF₃(H₂O)₃].[2]

-

Tetrahydrate, CrF₃·4H₂O : Believed to be [CrF₂(H₂O)₄]F·H₂O, though detailed crystallographic data is less common.

-

Pentahydrate, CrF₃·5H₂O : Has a complex structure, [CrF₂(H₂O)₄]₂[CrF(H₂O)₅]F₃ · 4H₂O is a possible representation based on crystallographic data.

-

The relationship between these forms involves hydration and dehydration, governed by factors such as temperature and aqueous hydrofluoric acid concentration during synthesis.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data for the different forms of chromium(III) fluoride.

Table 1: Physicochemical Properties

| Property | Anhydrous (CrF₃) | Trihydrate (CrF₃·3H₂O) | Tetrahydrate (CrF₃·4H₂O) | Hexahydrate ([Cr(H₂O)₆]F₃) |

| Molar Mass ( g/mol ) | 108.99[3] | 163.04[2] | 181.05[3] | 217.08 |

| Appearance | Green crystalline solid[3] | Green crystalline solid[2] | Green powder[5] | Violet solid[4] |

| Density (g/cm³) | 3.8[3] | 2.2[6] | ~2.1[2] | - |

| Solubility in Water | Insoluble[3] | Sparingly soluble[3] | Soluble[2] | Soluble[3] |

| CAS Number | 7788-97-8[3] | 16671-27-5[3] | 123333-98-2[3] | - |

Table 2: Crystallographic Data

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| Anhydrous | CrF₃ | Rhombohedral | R-3c | 4.986 | 4.986 | 13.21 | 90 | 90 | 120 | 6 |

| Trihydrate | CrF₃·3H₂O | Rhombohedral | R3m | 5.668 | 5.668 | 5.668 | 112.5 | 112.5 | 112.5 | 1 |

| Pentahydrate | CrF₃·5H₂O | Orthorhombic | Pbcn | 10.396 | 8.060 | 7.965 | 90 | 90 | 90 | 4 |

Data for Anhydrous, Trihydrate, and Pentahydrate from BenchChem[5]. Z is the number of formula units per unit cell.

Table 3: Spectroscopic Data

| Species | Technique | Absorption Maxima (λ_max) / Wavenumber (cm⁻¹) | Assignment |

| [Cr(H₂O)₆]³⁺ (in solution) | UV-Vis | ~400 nm and ~580 nm[6] | d-d electronic transitions (⁴A₂g → ⁴T₂g and ⁴A₂g → ⁴T₁g)[7] |

| Coordinated H₂O | IR | 3200 - 3500 cm⁻¹ (broad, strong) | O-H stretching[8] |

| Coordinated H₂O | IR | 1600 - 1650 cm⁻¹ (medium) | H-O-H bending[8] |

| Cr-O (Aquo Ligand) | IR | 450 - 650 cm⁻¹ (weak-medium) | Cr-O stretching[8] |

| Cr-F | IR | 400 - 600 cm⁻¹ (strong) | Cr-F stretching[8] |

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of specific isomers.

Synthesis Protocols

Protocol 1: Wet-Chemical Precipitation of Hydrated CrF₃

This method involves the reaction of a soluble chromium(III) salt with a fluoride source in an aqueous solution.

-

Preparation of Solutions:

-

Prepare a 0.5 M aqueous solution of chromium(III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O).

-

Prepare a 1.5 M aqueous solution of ammonium (B1175870) fluoride (NH₄F).

-

-

Precipitation:

-

Slowly add the ammonium fluoride solution to the chromium(III) nitrate solution at room temperature under constant stirring. A green precipitate of hydrated chromium(III) fluoride will form.

-

-

Aging and Isolation:

-

Continue stirring the mixture for approximately 2 hours to ensure the reaction is complete.

-

Separate the precipitate by filtration or centrifugation.

-

-

Washing and Drying:

-

Wash the precipitate multiple times with deionized water to remove unreacted salts.

-

Dry the final product in a vacuum oven at 60°C for 12 hours.

-

Protocol 2: Hydrothermal Synthesis of Crystalline Hydrated CrF₃

This method yields highly crystalline products with controlled morphology.

-

Reactant Preparation:

-

In a Teflon-lined stainless steel autoclave, dissolve chromium(III) chloride hexahydrate (CrCl₃·6H₂O) and potassium fluoride (KF) in deionized water in a 1:3 molar ratio.

-

-

Hydrothermal Reaction:

-

Seal the autoclave and heat it to 180°C for 24 hours. The autogenous pressure will facilitate crystallization.

-

Allow the autoclave to cool to room temperature naturally.

-

-

Isolation and Purification:

-

Collect the resulting green crystalline product by filtration.

-

Wash the product with deionized water and then with ethanol (B145695) to remove any impurities.

-

-

Drying:

-

Dry the final product in an air oven at 80°C for 6 hours.

-

Characterization Protocols

The following diagram outlines a typical workflow for the synthesis and characterization of hydrated chromium(III) fluoride isomers.

Protocol 3: X-ray Diffraction (XRD) Analysis

-

Sample Preparation: Finely grind the crystalline sample to a powder using an agate mortar to ensure random orientation.

-

Instrumental Analysis:

-

Instrument: Powder X-ray Diffractometer.

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

-

Voltage and Current: 40 kV and 40 mA.

-

Scan Range (2θ): 10° to 80°.

-

Scan Speed: 2°/min.

-

-

Data Analysis: Compare the obtained diffraction pattern with reference patterns from crystallographic databases (e.g., ICDD) to identify the specific hydrate and crystalline phase.

Protocol 4: Thermogravimetric Analysis (TGA)

-

Instrument Setup:

-

Instrument: Thermogravimetric Analyzer.

-

Sample Pan: Platinum or alumina.

-

Atmosphere: Dry nitrogen at a flow rate of 50 mL/min.

-

-

Analysis:

-

Accurately weigh 5-10 mg of the sample into the TGA pan.

-

Heat the sample from room temperature to ~600°C at a heating rate of 10°C/min.

-

-

Data Analysis: The TGA curve will show distinct mass loss steps corresponding to the sequential loss of lattice and coordinated water molecules. The percentage mass loss in each step is used to determine the number of water molecules. Dehydration is typically observed between 100°C and 300°C.[2]

Protocol 5: Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the sample with ~200 mg of dry, spectroscopy-grade KBr and pressing the mixture into a transparent disk.

-

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

-

Data Analysis: Identify characteristic vibrational modes for O-H stretching and bending (indicating coordinated or lattice water) and Cr-F stretching to infer the coordination environment.[5]

Conclusion

The isomers of hydrated chromium(III) fluoride present a rich area of study in coordination chemistry. The distinct violet and green forms are clear indicators of hydrate isomerism, where the exchange of water and fluoride ligands between the inner and outer coordination spheres leads to compounds with different structural and physical properties. While crystallographic data for the trihydrate and pentahydrate are available, further detailed characterization of the tetrahydrate, hexahydrate, and nonahydrate would provide a more complete understanding of this system. The experimental protocols provided herein offer a solid foundation for researchers to synthesize and characterize these fascinating compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. uv visible absorption spectra of chromium compounds complex ions spectra of chromate(VI) dichromate(VI) hexaaquachromium(III) ion Cr3+(aq) hexaamminechromium(III) ion colour hexaaquachromium(II) ion Co2+(aq) peak wavelengths in spectra diagramsDoc Brown's chemistry revision notes [docbrown.info]

- 7. lacc-terryb.com [lacc-terryb.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Hygroscopic Nature of Chromium(III) Fluoride Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromium(III) fluoride (B91410) tetrahydrate (CrF₃·4H₂O) is a green crystalline solid recognized for its hygroscopic properties, a critical consideration in its handling, storage, and application in various fields, including catalysis and materials science.[1] This guide provides a comprehensive overview of the current understanding of the hygroscopic nature of this compound. While qualitative descriptions are available, a notable gap exists in the scientific literature regarding specific quantitative data such as the critical relative humidity (CRH) and moisture sorption isotherms. This document outlines the established experimental protocols that can be employed to quantitatively characterize the hygroscopicity of Chromium(III) fluoride tetrahydrate, enabling researchers to generate the specific data required for their applications. Furthermore, this guide summarizes the known physicochemical properties of the compound and presents logical workflows for its hygroscopic characterization.

Introduction to the Hygroscopic Nature of Chromium(III) Fluoride Tetrahydrate

Chromium(III) fluoride exists in an anhydrous form and several hydrated states, with the tetrahydrate being a common variant.[2] The presence of water molecules in the crystal lattice and the compound's affinity for atmospheric moisture define its hygroscopic nature. This property can significantly impact the material's physical and chemical characteristics, including its mass, crystal structure, and reactivity.[3] For instance, the absorption of water can lead to clumping and inaccuracies in weighing for experimental procedures.[3] The degree of hydration is also known to influence the solubility of chromium(III) fluoride, with more hydrated forms being more soluble in water.[2] Therefore, a thorough understanding and quantification of the hygroscopic behavior of Chromium(III) fluoride tetrahydrate are paramount for ensuring accuracy and reproducibility in research and development.

Physicochemical Properties

| Property | Anhydrous (CrF₃) | Trihydrate (CrF₃·3H₂O) | Tetrahydrate (CrF₃·4H₂O) |

| Molar Mass ( g/mol ) | 108.99 | 163.04 | 181.05[2] |

| Appearance | Green crystalline solid[2] | Green crystalline solid[1] | Green crystalline powder[4] |

| Density (g/cm³) | 3.8[2] | 2.2[2] | ~2.1[5] |

| Melting Point (°C) | >1000 (sublimes)[2] | Decomposes | Loses water at 100°C[6] |

| Solubility in Water | Insoluble[2] | Sparingly soluble[2] | Slightly soluble[7] |

| CAS Number | 7788-97-8[2] | 16671-27-5[2] | 123333-98-2[2] |

Experimental Protocols for Determining Hygroscopicity

While specific quantitative hygroscopicity data for Chromium(III) fluoride tetrahydrate is scarce in the literature, the following established methodologies can be employed for its characterization.

Gravimetric Sorption Analysis (GSA)

Gravimetric Sorption Analysis, often performed using a Dynamic Vapor Sorption (DVS) instrument, is a robust method for determining a material's hygroscopicity. It measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-15 mg) of Chromium(III) fluoride tetrahydrate is placed in the DVS instrument.[8]

-

Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) at a defined temperature (e.g., 25°C) until a stable mass is achieved.[8] This establishes the dry mass of the sample.

-

Sorption/Desorption Isotherm: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH), and the mass of the sample is allowed to equilibrate at each step.[8] Following the sorption phase, the relative humidity is decreased in a similar stepwise manner to generate a desorption curve.

-

Data Analysis: The change in mass at each relative humidity level is recorded, and a moisture sorption isotherm is plotted (change in mass vs. %RH). This plot provides critical information about the material's affinity for water, the presence of hydrates, and any phase transitions that may occur.

Static Gravimetric Method (Desiccator Method)

This method provides a simpler, albeit less detailed, assessment of hygroscopicity and can be used to determine the Critical Relative Humidity (CRH). The CRH is the relative humidity at which a material begins to absorb moisture from the atmosphere.[9]

Methodology:

-

Preparation of Controlled Humidity Environments: A series of desiccators are prepared, each containing a saturated salt solution that maintains a specific, known relative humidity.[8]

-

Sample Exposure: Accurately weighed samples of Chromium(III) fluoride tetrahydrate are placed in each desiccator.

-

Equilibration and Measurement: The samples are stored at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours or until a constant weight is achieved).[10] The samples are then re-weighed.

-

Data Analysis: The percentage weight gain is calculated for each sample at each relative humidity. The CRH can be identified as the lowest relative humidity at which a significant weight gain is observed.

Thermogravimetric Analysis (TGA)

TGA can be used to study the dehydration process of Chromium(III) fluoride tetrahydrate, providing information on the temperature at which water is lost and the stoichiometry of the hydrates.

Methodology:

-

Sample Preparation: An accurately weighed sample of the hydrate (B1144303) is placed in a TGA crucible.

-

Heating Program: The sample is heated at a controlled rate (e.g., 10°C/min) under a controlled atmosphere (e.g., dry nitrogen).[9]

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve will show mass loss steps corresponding to the removal of water molecules.[9]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. benchchem.com [benchchem.com]

- 2. Chromium(III) fluoride - Wikipedia [en.wikipedia.org]

- 3. Chromium(III) fluoride tetrahydrate CAS#: 123333-98-2 [m.chemicalbook.com]

- 4. ncert.nic.in [ncert.nic.in]

- 5. benchchem.com [benchchem.com]

- 6. Chromium Fluoride Tetrahydrate n Anhydrous Manufacturers, SDS [mubychem.com]

- 7. Chromium(III) fluoride tetrahydrate | CrF3H8O4 | CID 11955393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. benchchem.com [benchchem.com]

- 10. pharmainfo.in [pharmainfo.in]

Molecular geometry of different Chromium(iii)fluoride hydrates

An in-depth technical guide on the molecular geometry of different Chromium(III) fluoride (B91410) hydrates, designed for researchers, scientists, and drug development professionals.

Introduction

Chromium(III) fluoride (CrF₃) is an inorganic compound that exists in an anhydrous state and as several hydrates.[1] The degree of hydration significantly influences its crystal structure and physical properties.[1] In all its forms, the chromium(III) ion maintains an octahedral coordination geometry.[2][3][4] In the anhydrous form, the chromium center is coordinated by six fluoride ligands that bridge to adjacent chromium centers.[5] In the hydrated forms, water molecules progressively replace the fluoride ligands in the coordination sphere of the chromium ion or are incorporated into the crystal lattice as water of crystallization.[1][5] This guide provides a comprehensive overview of the molecular geometries of various CrF₃ hydrates, focusing on their crystallographic data and the experimental methods used for their characterization.

Molecular Geometry and Crystal Structure of Hydrates

The known hydrates of Chromium(III) fluoride include the trihydrate (CrF₃·3H₂O), tetrahydrate (CrF₃·4H₂O), pentahydrate (CrF₃·5H₂O), hexahydrate ([Cr(H₂O)₆]F₃), and nonahydrate (CrF₃·9H₂O).[5] The arrangement of water molecules and fluoride ions around the central chromium atom defines the specific molecular geometry of each hydrate (B1144303).

-

Anhydrous CrF₃ : In the anhydrous state, the chromium centers are octahedrally coordinated by six fluoride ligands, which form a three-dimensional network by bridging to adjacent chromium centers.[1]

-

Chromium(III) Fluoride Trihydrate (CrF₃·3H₂O) : This green hydrate is understood to have a structure containing the neutral complex fac-[CrF₃(H₂O)₃], where three fluoride ions and three water molecules are arranged on the faces of the octahedron around the chromium center.[2]

-

Chromium(III) Fluoride Hexahydrate ([Cr(H₂O)₆]F₃) : The hexahydrate exists as the complex cation [Cr(H₂O)₆]³⁺, with fluoride anions occupying positions in the crystal lattice.[5] The inner coordination sphere of the chromium ion is fully occupied by six water molecules, which is responsible for the distinct violet color characteristic of the hexaquachromium(III) ion.[5]

-

Chromium(III) Fluoride Nonahydrate (CrF₃·9H₂O) : The nonahydrate is identified as hexaquachromium(III) fluoride trihydrate, with the formula [Cr(H₂O)₆]F₃·3H₂O.[2] Similar to the hexahydrate, the chromium ion's inner coordination sphere is saturated with six water molecules, with the fluoride ions acting as counter-ions and three additional water molecules present in the crystal lattice.[2]

-

Other Hydrates : A pentahydrate with an orthorhombic crystal system has also been reported.[2] While the tetrahydrate is a common green hydrate, detailed crystallographic data is less available, though it is also understood to feature an octahedral chromium center with a mix of fluoride and water ligands.[2]

Data Presentation

The quantitative crystallographic data for anhydrous and various hydrated forms of Chromium(III) fluoride are summarized in the table below.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| Anhydrous CrF₃ | CrF₃ | Rhombohedral | R-3c | 4.986 | 4.986 | 13.21 | 90 | 90 | 120 | 6 |

| Trihydrate | CrF₃·3H₂O | Rhombohedral | - | - | - | - | - | - | - | - |

| Pentahydrate | CrF₃·5H₂O | Orthorhombic | - | - | - | - | - | - | - | - |

Experimental Protocols

The determination of the molecular geometry of Chromium(III) fluoride hydrates relies on various analytical techniques, primarily single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction

This is the primary technique for determining the precise three-dimensional arrangement of atoms, including bond lengths and angles, in a crystal lattice.[2]

-

Objective : To determine the crystal structure of a specific Chromium(III) fluoride hydrate.

-

Methodology :

-

Crystal Growth : Single crystals of a specific hydrate are grown, often by slow evaporation of a saturated aqueous solution prepared by reacting Chromium(III) oxide with hydrofluoric acid under controlled temperature and concentration.[5]

-

Data Collection : A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement : The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final atomic coordinates, bond lengths, and bond angles.

-

Spectroscopic Characterization

Spectroscopic techniques such as Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide complementary information about the coordination environment of the chromium ion.

-

Infrared (IR) Spectroscopy : This technique is used to identify the vibrational modes of coordinated water molecules and the chromium-fluorine bonds.[6]

-

Sample Preparation (KBr Pellet Method) : A small amount of the sample is ground with dry, spectroscopy-grade potassium bromide (KBr).[7] The mixture is then pressed into a thin, transparent pellet.[7]

-

Spectral Acquisition : The pellet is placed in an FTIR spectrometer, and the spectrum is recorded, typically in the 4000–400 cm⁻¹ range.[7]

-

-

UV-Visible (UV-Vis) Spectroscopy : This method provides information about the d-d electronic transitions of the Cr(III) ion, which are sensitive to the coordination environment.[6]

-

Sample Preparation : A dilute solution of the Chromium(III) fluoride hydrate is prepared in a suitable solvent, typically deionized water.[7]

-

Spectral Measurement : The absorption spectrum of the solution is recorded using a spectrophotometer over the visible and ultraviolet range (e.g., 300-800 nm).[7]

-

Mandatory Visualization

The different hydrated forms of Chromium(III) fluoride can be conceptually linked through processes of hydration and dehydration, which are influenced by external conditions such as temperature and humidity.[1]

Caption: Hydration and dehydration pathways of Chromium(III) fluoride.

References

Methodological & Application

Application Notes and Protocols: Hydrothermal Synthesis of Chromium(III) Fluoride Tetrahydrate (CrF3·4H2O)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) fluoride (B91410) tetrahydrate (CrF3·4H2O) is an inorganic compound with growing interest in various fields, including catalysis, materials science, and electrochemistry.[1] Its utility as a catalyst in fluorination reactions, a component in the development of advanced ceramics and coatings, and its potential role in enhancing energy efficiency in batteries and fuel cells make it a compound of significant research interest.[1] The synthesis method plays a crucial role in determining the final product's purity, crystallinity, and morphology, which in turn influences its performance in these applications.

Hydrothermal synthesis has emerged as a superior method for producing high-purity and highly crystalline CrF3 hydrates.[2] This technique offers excellent control over particle size and shape by tuning reaction parameters such as temperature, time, and precursor concentrations.[2] Compared to methods like wet-chemical precipitation, hydrothermal synthesis typically yields a product with superior morphological control and crystallinity, which are often critical for catalytic and material science applications.[2]

These application notes provide a detailed protocol for the synthesis of CrF3·4H2O via the hydrothermal method, a summary of the expected quantitative data, and an overview of its key applications.

Data Presentation